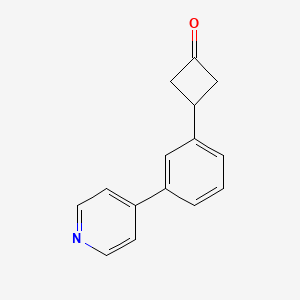

3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-pyridin-4-ylphenyl)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15-9-14(10-15)13-3-1-2-12(8-13)11-4-6-16-7-5-11/h1-8,14H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZKELANWJXIGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC=CC(=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 3 3 Pyridin 4 Ylphenyl Cyclobutan 1 One

Reactivity of the Cyclobutanone (B123998) Moiety

The cyclobutanone unit is a key driver of the molecule's reactivity due to its inherent ring strain and the presence of an electrophilic carbonyl group.

Four-membered rings like cyclobutane (B1203170) possess significant ring strain due to deviations from the ideal tetrahedral bond angle and torsional strain. nih.gov This stored energy makes them susceptible to reactions that lead to ring-opening, resulting in a more stable, less strained product. nih.govchemrxiv.org The presence of the ketone functionality can further facilitate these processes.

Key strain-releasing transformations for the cyclobutanone moiety can be initiated under various conditions:

Thermal or Photochemical Activation: Heating or irradiation can provide the necessary energy to cleave one of the C-C bonds in the ring.

Acid or Base Catalysis: Protic or Lewis acids can activate the carbonyl group, making the ring more susceptible to nucleophilic attack that can culminate in ring cleavage. Bases can promote rearrangements, such as the Favorskii rearrangement, if an alpha-halo substituent is present.

Transition Metal Catalysis: Various transition metals can insert into the C-C bonds of the cyclobutane ring, leading to metallacyclic intermediates that can undergo further transformations, including ring expansion or fragmentation.

These reactions are attractive in synthetic chemistry as they provide a pathway to more complex molecular scaffolds under relatively mild conditions. nih.gov

The carbonyl group (C=O) in the cyclobutanone ring is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. libretexts.org This polarity is the basis for its reactivity, primarily through nucleophilic addition reactions. libretexts.orgallstudiesjournal.com

Nucleophilic Addition: The electrophilic carbonyl carbon is a prime target for a wide array of nucleophiles. allstudiesjournal.com Upon attack, the pi bond of the carbonyl breaks, and the electrons move to the oxygen, forming a tetrahedral alkoxide intermediate. tib.eu Subsequent protonation yields an alcohol. This is a fundamental reaction for creating new carbon-carbon and carbon-heteroatom bonds.

Condensation Reactions: The carbonyl group can also undergo condensation reactions. For example, in the presence of a base, it can react with compounds containing active methylene (B1212753) groups in aldol-type condensations. The Wittig reaction provides a route to replace the carbonyl oxygen with a carbon-carbon double bond.

| Reactant/Reagent Type | Example | Product Type | Reaction Name |

|---|---|---|---|

| Grignard Reagent | R-MgX | Tertiary Alcohol | Grignard Reaction |

| Organolithium Reagent | R-Li | Tertiary Alcohol | Organolithium Addition |

| Hydride Reductant | NaBH₄ or LiAlH₄ | Secondary Alcohol | Reduction |

| Cyanide | HCN / KCN | Cyanohydrin | Cyanohydrin Formation |

| Ylide | Ph₃P=CR₂ | Alkene | Wittig Reaction |

Upon absorption of ultraviolet light, the cyclobutanone moiety can be promoted to an excited state, opening up unique photochemical reaction pathways. The photochemical behavior of ketones is well-documented and includes processes like Norrish Type I and Type II reactions.

Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent alpha-carbon. For a cyclobutanone, this would lead to a diradical intermediate that can undergo various subsequent reactions, including decarbonylation to form a cyclopropane (B1198618) derivative or intramolecular hydrogen abstraction.

[2+2] Cycloadditions: The alkene-like character of the carbonyl group in its excited state can allow it to participate in cycloaddition reactions. For instance, an intermolecular [2+2] cycloaddition with an alkene would form an oxetane (B1205548) ring. Spontaneous [2+2] cycloadditions of alkene intermediates can also lead to the formation of cyclobutane rings. mdpi.com

Ring Opening: Photochemical energy can also induce the ring-opening of the cyclobutane itself, a process that is often stereospecific and governed by orbital symmetry rules. nih.gov This pericyclic reaction can lead to the formation of a conjugated system. nih.govpku.edu.cn

The stereochemistry of the substituent at the 3-position of the cyclobutanone ring plays a crucial role in determining the stereochemical outcome of its transformations.

Nucleophilic Addition: The attack of a nucleophile on the planar carbonyl group can occur from two different faces (top or bottom) relative to the plane of the ring. The presence of the bulky 3-(pyridin-4-ylphenyl) substituent will likely direct incoming nucleophiles to the opposite face, leading to a diastereomeric preference in the resulting alcohol. This is an example of substrate-controlled stereoselectivity.

Ring-Opening Reactions: Photochemical and thermal electrocyclic ring-opening reactions are governed by the Woodward-Hoffmann rules. The stereochemistry of the product depends on whether the reaction proceeds in a conrotatory or disrotatory fashion, which is in turn dictated by the reaction conditions (thermal vs. photochemical) and the number of pi electrons involved.

Rearrangements: In reactions involving rearrangements, the stereochemistry of the migrating group and the migration terminus are often retained, leading to a predictable stereochemical outcome. For example, in SN2'-type reactions involving organocuprates, an anti-stereoselectivity is often observed. nih.gov

Reactivity of the Pyridin-4-ylphenyl Moiety

The pyridin-4-ylphenyl group provides a site for reactions characteristic of aromatic and heteroaromatic systems, with the pyridine (B92270) nitrogen being a key reactive center.

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a Lewis base and a potent ligand for coordination to metal ions. mdpi.com

Lewis Basicity: The nitrogen atom can be readily protonated by acids to form a pyridinium (B92312) salt. This alters the electronic properties of the entire aromatic system, making it more electron-deficient.

Coordination to Metal Centers: The pyridine nitrogen is an excellent donor for a wide variety of transition metal ions, forming stable coordination complexes. uci.edu This property is extensively used in the construction of coordination polymers and supramolecular assemblies. sci-hub.box The 4-pyridyl substitution pattern allows the molecule to act as a linker, potentially forming extended one-, two-, or three-dimensional networks when coordinated with metal centers. sci-hub.box The specific geometry and properties of the resulting metal-organic framework or complex depend on the metal ion, counter-ions, and reaction conditions. mdpi.comresearchgate.net

| Metal Ion | Typical Coordination Geometry | Potential Product Type | Reference Application |

|---|---|---|---|

| Zn(II) | Tetrahedral | Coordination Polymer / Framework | Photocatalysis, Luminescence sci-hub.box |

| Cu(I) / Cu(II) | Tetrahedral, Square Planar, Octahedral | Discrete Complex or Polymer | Catalysis, Biological Activity researchgate.net |

| Ag(I) | Linear, Trigonal Planar | Coordination Polymer | Formation of Silver Clusters |

| Au(III) | Square Planar | Cyclometalated Complex | Luminescence, Biological Activity mdpi.com |

| Ni(II) | Octahedral, Square Planar | Coordination Polymer | Framework Materials |

Aromatic Substitution Reactions on the Phenyl and Pyridine Rings

The chemical reactivity of 3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one in aromatic substitution reactions is dictated by the electronic properties of its constituent aromatic rings and the substituents they bear. Both the phenyl and pyridine rings can potentially undergo electrophilic and nucleophilic aromatic substitution, with the regioselectivity of these reactions being influenced by the interplay of inductive and resonance effects of the substituents.

The pyridine ring, being an electron-deficient heterocycle, is generally unreactive towards electrophilic aromatic substitution. wikipedia.org The nitrogen atom's electronegativity and its potential to be protonated under acidic conditions further deactivate the ring. wikipedia.org If forced under vigorous conditions, electrophilic substitution on a pyridine ring typically occurs at the 3- and 5-positions. In the case of this compound, the existing phenyl substituent at the 4-position would further influence the regioselectivity.

Nucleophilic aromatic substitution (SNAr) reactions are more favorable for electron-deficient aromatic systems. wikipedia.org Therefore, the pyridine ring of this compound is more susceptible to nucleophilic attack than the phenyl ring. Nucleophilic attack on pyridines is favored at the 2- and 4-positions, as the negative charge in the intermediate can be effectively delocalized onto the nitrogen atom. wikipedia.org For the pyridine ring in the target molecule, the 2- and 6-positions are the most likely sites for nucleophilic attack. The phenyl ring, unless activated by strongly electron-withdrawing groups (which are not present), is generally resistant to nucleophilic aromatic substitution. libretexts.orglibretexts.org

A summary of the predicted reactivity for aromatic substitution reactions is presented in the table below.

| Ring | Reaction Type | Predicted Reactivity | Likely Position(s) of Substitution |

| Phenyl | Electrophilic | Deactivated | Ortho, Para to cyclobutane |

| Phenyl | Nucleophilic | Highly Deactivated | Unlikely |

| Pyridine | Electrophilic | Highly Deactivated | 3, 5-positions |

| Pyridine | Nucleophilic | Activated | 2, 6-positions |

Redox Chemistry and Electron Transfer Properties

The redox chemistry and electron transfer properties of this compound are influenced by the presence of the electron-deficient pyridine ring and the carbonyl group of the cyclobutanone moiety. These features suggest that the molecule is more likely to undergo reduction than oxidation.

The pyridine ring can accept an electron to form a radical anion. The stability of this radical anion is enhanced by the delocalization of the unpaired electron over the aromatic system. The presence of the phenyl substituent can further influence the electron distribution and stability of the radical species. The carbonyl group of the cyclobutanone is also a reducible functional group. Depending on the reaction conditions, it can be reduced to a secondary alcohol.

The electron transfer properties of molecules containing pyridine moieties are of interest in various applications, including the development of electron-transport materials. rsc.org The ability of the pyridine ring to accept and transport electrons is a key characteristic. In this compound, the π-system of the interconnected phenyl and pyridine rings could facilitate electron transfer.

The redox potentials of this compound have not been experimentally determined. However, based on data for related pyridine and phenylketone derivatives, hypothetical redox potentials can be estimated. The reduction potential is expected to be in a range typical for substituted pyridines.

| Process | Half-Reaction | Estimated Potential (V vs. SCE) |

| Reduction | Molecule + e⁻ ⇌ [Molecule]⁻ | -1.8 to -2.2 |

| Oxidation | Molecule ⇌ [Molecule]⁺ + e⁻ | > +1.5 |

These estimated values suggest that the compound is difficult to oxidize but can be reduced at moderately negative potentials. The actual redox potentials would be influenced by the solvent, electrolyte, and the specific experimental conditions.

Non-Covalent Interactions and Supramolecular Assembly Potential (e.g., Halogen Bonding)

The structure of this compound contains several features that could facilitate non-covalent interactions, leading to the formation of supramolecular assemblies. These interactions play a crucial role in crystal engineering and the design of materials with specific properties. nih.gov

The nitrogen atom of the pyridine ring is a hydrogen bond acceptor. This allows for the formation of hydrogen bonds with suitable donor molecules, such as water, alcohols, or amines. These interactions can direct the self-assembly of the molecules in the solid state.

Furthermore, the introduction of a halogen substituent onto either the phenyl or pyridine ring would open up the possibility of halogen bonding. nih.govnih.govresearchgate.net Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as the nitrogen atom of the pyridine ring. nih.gov The strength of the halogen bond depends on the nature of the halogen and the electron-donating or -withdrawing properties of the molecule to which it is attached.

A hypothetical example of a halogen-bonded dimer is presented below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bonding | O-H (e.g., from solvent) | N (pyridine) | 2.7 - 3.1 |

| π-π Stacking | Phenyl/Pyridine Ring | Phenyl/Pyridine Ring | 3.3 - 3.8 |

| Halogen Bonding (hypothetical) | C-X (X = Cl, Br, I) | N (pyridine) | 2.8 - 3.5 |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D techniques, would be required for a complete structural assignment.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the phenyl ring, and the cyclobutanone (B123998) ring. The protons on the pyridine ring would likely appear as doublets or doublets of doublets in the aromatic region (typically δ 7.0-9.0 ppm). The phenyl protons would also resonate in the aromatic region, with their splitting patterns dependent on the substitution pattern. The aliphatic protons of the cyclobutanone ring would be expected in the upfield region (typically δ 2.0-4.0 ppm), with their multiplicity revealing the coupling between adjacent protons.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. A key signal would be the resonance for the carbonyl carbon of the cyclobutanone ring, which is expected to appear significantly downfield (typically δ > 200 ppm). The aromatic carbons of the pyridine and phenyl rings would be observed in the range of δ 120-160 ppm. The aliphatic carbons of the cyclobutanone ring would resonate at higher field strengths.

2D NMR experiments , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the different structural fragments. COSY would establish proton-proton correlations, while HSQC would link protons to their directly attached carbons. HMBC would reveal long-range correlations between protons and carbons, which is vital for connecting the pyridinylphenyl substituent to the cyclobutanone ring.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Pyridine C2/C6-H | ~8.7 (d) | ~150 |

| Pyridine C3/C5-H | ~7.5 (d) | ~121 |

| Phenyl C2'-H | ~7.8 (s) | ~140 |

| Phenyl C4'/C6'-H | ~7.6 (m) | ~127-129 |

| Phenyl C5'-H | ~7.5 (m) | ~127-129 |

| Cyclobutanone C1 | - | >200 |

| Cyclobutanone C2/C4-H | ~3.2 (m) | ~45 |

| Cyclobutanone C3-H | ~3.8 (m) | ~35 |

Note: This table is illustrative and based on general chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, both low-resolution and high-resolution mass spectrometry would be employed.

Mass Spectrometry (MS) would provide the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as specific fragments may correspond to the loss of particular functional groups.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, confirming the molecular formula of C₁₅H₁₃NO.

Gas Chromatography-Mass Spectrometry (GC-MS) could be utilized if the compound is sufficiently volatile and thermally stable. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both the retention time and the mass spectrum of the compound, which is useful for both identification and purity assessment.

Expected Mass Spectrometry Data:

| Technique | Expected Information |

| MS (EI) | Molecular ion peak (M⁺) and characteristic fragmentation pattern. |

| HRMS (ESI) | Precise m/z for [M+H]⁺ or [M+Na]⁺, confirming the elemental composition. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1780 cm⁻¹ would be indicative of the C=O stretching vibration of the strained cyclobutanone ring. The spectrum would also display bands corresponding to C=C and C=N stretching vibrations from the aromatic rings (typically in the 1400-1600 cm⁻¹ region) and C-H stretching vibrations for both aromatic and aliphatic protons.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the pyridinylphenyl group, would result in characteristic absorption maxima (λ_max) in the UV-Vis spectrum. The position and intensity of these absorptions can be influenced by the solvent polarity.

Anticipated Spectroscopic Data:

| Technique | Expected Absorption Bands/Maxima |

| IR (cm⁻¹) | ~1780 (C=O, cyclobutanone), 1600-1400 (C=C, C=N aromatic), 3100-3000 (C-H, aromatic), 3000-2800 (C-H, aliphatic) |

| UV-Vis (nm) | λ_max values corresponding to π-π* transitions of the conjugated aromatic system. |

X-ray Crystallography (Single Crystal and Powder Diffraction Techniques)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound.

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a solid sample. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess the purity of a bulk sample.

Chromatographic Techniques for Separation and Purity Assessment (GC, HPLC, TLC)

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. The retention factor (Rf) value of the compound would be determined using an appropriate solvent system.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. A suitable HPLC method, likely using a reversed-phase column, would be developed to determine the purity of this compound with high accuracy. The retention time would be a characteristic property of the compound under specific chromatographic conditions.

Gas Chromatography (GC) , as mentioned earlier, could be used for purity assessment if the compound is volatile. The retention time and the peak area in the chromatogram would be used to determine the purity.

Summary of Chromatographic Parameters:

| Technique | Key Parameter | Application |

| TLC | Retention Factor (Rf) | Reaction monitoring, preliminary purity check. |

| HPLC | Retention Time (t_R) | High-accuracy purity assessment, quantification. |

| GC | Retention Time (t_R) | Purity assessment for volatile compounds. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For a comprehensive analysis of 3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one, a combination of Density Functional Theory (DFT) and high-level ab initio methods would be employed.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for geometry optimization and electronic structure analysis of medium to large-sized molecules like this compound. By approximating the many-body electronic wavefunction in terms of the electron density, DFT can efficiently predict key molecular parameters.

Key Applications of DFT would include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule, which corresponds to the minimum energy on the potential energy surface. This would reveal bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis: Calculation of vibrational frequencies to confirm that the optimized geometry is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Electronic Properties: Calculation of electronic properties such as ionization potential, electron affinity, and dipole moment, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

High-Level Ab Initio Methods for Ground State Characterization (e.g., Coupled-Cluster Singles and Doubles (CCSD))

For a more accurate description of the ground state electronic structure, particularly for electron correlation effects, high-level ab initio methods such as Coupled-Cluster Singles and Doubles (CCSD) are employed. researchgate.net While computationally more demanding than DFT, CCSD provides a benchmark for the electronic energy and properties.

Expected Insights from CCSD Calculations:

Accurate Ground State Energy: A highly accurate calculation of the total electronic energy of the molecule in its ground state.

Refined Molecular Properties: More precise values for properties like the dipole moment and polarizability, which are sensitive to electron correlation.

Validation of DFT Results: CCSD results can be used to benchmark and validate the accuracy of the chosen DFT functional and basis set.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

FMO Analysis of this compound would reveal:

HOMO-LUMO Energy Gap (ΔE): This gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Electron Density Distribution: The location of the HOMO would indicate the regions of the molecule most susceptible to electrophilic attack, while the LUMO would highlight the regions prone to nucleophilic attack.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated to quantify the molecule's reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.

An MEP map for this compound would illustrate:

Electron-Rich Regions (Negative Potential): Typically colored in shades of red, these areas indicate a high electron density and are susceptible to electrophilic attack. In this molecule, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group would be expected to be electron-rich.

Electron-Deficient Regions (Positive Potential): Usually depicted in blue, these regions have a lower electron density and are prone to nucleophilic attack. The hydrogen atoms and the area around the carbonyl carbon would likely show a positive potential.

Neutral Regions (Green/Yellow): These areas represent regions of intermediate electrostatic potential.

Excited State Dynamics and Photochemical Mechanism Elucidation

The study of excited states is crucial for understanding the photochemical behavior of molecules. For cyclobutanone (B123998) derivatives, photochemical reactions are of significant interest.

Quantum Dynamics Simulations for Photo-Excited Cyclobutanone Derivatives

Quantum dynamics simulations are powerful computational tools used to model the behavior of molecules after they absorb light and transition to an excited electronic state. cosmosproject.co.ukarxiv.orgaip.org These simulations can track the motion of atoms over time, providing a detailed picture of the photochemical processes that occur, such as internal conversion, intersystem crossing, and dissociation. cosmosproject.co.ukarxiv.orgaip.orgarxiv.org

For photo-excited cyclobutanone, studies have shown that upon excitation, the molecule can undergo relaxation from higher excited states (like S2) to lower ones (like S1) on a femtosecond timescale. cosmosproject.co.ukarxiv.orgaip.org The subsequent dynamics on the S1 surface can lead to various photochemical outcomes.

Application to this compound would involve:

Mapping Potential Energy Surfaces: Calculating the potential energy surfaces of the ground and relevant excited states to identify reaction pathways and conical intersections, which are crucial for understanding non-adiabatic transitions between electronic states.

Simulating Wavepacket Dynamics: Propagating a nuclear wavepacket on the excited-state potential energy surfaces to simulate the time evolution of the molecule after photo-excitation.

Predicting Photochemical Products: Based on the simulation trajectories, it would be possible to predict the likely photochemical reaction pathways and the resulting products. The presence of the pyridinylphenyl substituent would be expected to influence the excited-state lifetimes and reaction pathways compared to the parent cyclobutanone.

Vibronic Coupling Model Hamiltonian Approaches

Vibronic coupling refers to the interaction between the motion of electrons and the vibrations of the nuclei within a molecule. wikipedia.orgfiveable.me This phenomenon is a breakdown of the common Born-Oppenheimer approximation, which assumes that electronic and nuclear motions can be treated separately. wikipedia.org The study of these interactions is critical for understanding a wide range of molecular processes, from photochemical reactions to electronic transport. fiveable.me

For a molecule like this compound, which contains both aromatic chromophores (phenyl and pyridinyl rings) and a carbonyl group, vibronic coupling is expected to significantly influence its electronic spectra and excited-state dynamics. The interaction between electronic states, such as the n → π* transition of the carbonyl group, and various vibrational modes can enable transitions that would otherwise be forbidden by symmetry rules. youtube.com

Theoretical investigations into this molecule would employ model Hamiltonians to describe the coupling. The Linear Vibronic Coupling (LVC) model is a common approach that can be parameterized using high-level quantum chemistry calculations, such as coupled-cluster methods. aip.org For the cyclobutanone moiety, key vibrational modes that would be considered in a vibronic coupling Hamiltonian include:

Carbonyl Stretch: Affects the C=O bond length, which changes significantly between the ground and excited electronic states. aip.org

Ring Puckering: Describes the non-planar conformation of the cyclobutane (B1203170) ring. aip.org

Carbonyl Out-of-Plane Deformation: This motion alters the geometry around the carbonyl carbon and is crucial in describing the transition between the puckered ground state and potentially more planar excited states. aip.org

By modeling these interactions, researchers can simulate and interpret spectroscopic data, gaining insight into how vibrational excitation can influence electronic transitions and subsequent relaxation pathways. fiveable.me

Non-Adiabatic Coupling Investigations

Non-adiabatic coupling, also known as vibronic or derivative coupling, quantifies the interaction between different electronic potential energy surfaces. wikipedia.org These couplings become particularly strong in regions of the molecular geometry where electronic states come close in energy, such as at avoided crossings or conical intersections. q-chem.com It is through these couplings that molecules can undergo rapid, radiationless transitions between electronic states, a process fundamental to many photochemical events. wikipedia.orgprinceton.edu

The photochemistry of this compound is likely to be governed by non-adiabatic dynamics. Upon absorption of UV light, the molecule is promoted to an excited electronic state. The presence of the carbonyl group, a well-known photochemical trigger, and the aromatic rings suggests several potential relaxation pathways. For instance, α-cleavage (Norrish Type-I reaction) is a characteristic photochemical reaction of cycloketones, which is facilitated by the high ring strain in the cyclobutanone ring. nih.gov

Computational studies would focus on mapping the potential energy surfaces of the low-lying excited states and identifying regions of strong non-adiabatic coupling. Calculating the non-adiabatic coupling vectors (NACVs) is essential, as they dictate the efficiency and direction of internal conversion between states. q-chem.comhw.ac.uk The magnitude of the coupling is inversely proportional to the energy difference between the states, meaning that transitions are most likely to occur at or near degeneracies. q-chem.com Simulating the molecular dynamics on these coupled surfaces can reveal the time scales of these transitions and the ultimate photochemical fate of the molecule. aip.org

Conformational Analysis and Ring Strain Energy Computations

The three-dimensional structure and inherent strain of this compound are defining features of its chemical identity, influencing its stability and reactivity.

Ring Puckering: A four-membered ring like cyclobutane is not planar. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would exist in a flat structure. libretexts.org This puckering is a dynamic equilibrium, with the ring rapidly inverting between equivalent puckered forms. nih.gov High-level ab initio calculations on the parent cyclobutane molecule show an equilibrium puckering angle of approximately 29.6 degrees and an inversion barrier of around 482 cm⁻¹. nih.gov The presence of the bulky 3-(pyridin-4-yl)phenyl substituent and the sp²-hybridized carbonyl carbon in this compound will influence the specific puckering angle and the barrier to inversion. The substituent is expected to favor an equatorial position on the puckered ring to minimize steric hindrance. nih.gov

Substituent Orientation: The conformation is also defined by rotation around the single bonds connecting the different ring systems. There are two primary torsional angles to consider: the angle between the cyclobutane and phenyl rings, and the angle between the phenyl and pyridinyl rings. The rotation around the bond connecting the two aromatic rings is analogous to that in biphenyl. Computational studies on substituted biphenyls show that these rotational barriers can range from 6 to 45 kcal/mol, depending on the nature and position of the substituents. nih.govrsc.org The preferred dihedral angle will be a balance between conjugative stabilization (favoring planarity) and steric hindrance between adjacent hydrogen atoms (favoring a twisted conformation).

Ring Strain Energy: Ring strain is a measure of the inherent instability of a cyclic molecule due to non-ideal bond angles (angle strain) and eclipsed bond conformations (torsional strain). masterorganicchemistry.com Cyclobutane derivatives are known to possess significant ring strain. libretexts.org Computational studies, often based on comparing heats of combustion with strain-free acyclic analogues, provide quantitative estimates of this energy. libretexts.org

The cyclobutanone ring in the target molecule is highly strained. Theoretical calculations place the strain energy of cyclobutanone significantly higher than that of cyclopentanone (B42830) or cyclohexanone (B45756). nih.govresearchgate.net This high degree of strain, primarily due to the compression of C-C-C bond angles from the ideal 109.5° to near 90°, is a major driver of the molecule's reactivity, particularly in photochemical ring-opening reactions. nih.govlibretexts.org

| Compound | Calculated Strain Energy (kcal/mol) | Calculated Strain Energy (kJ/mol) | Reference |

|---|---|---|---|

| Cyclopropane (B1198618) | 27.6 | 115 | libretexts.orgmasterorganicchemistry.com |

| Cyclobutane | 26.3 - 26.9 | 110 | libretexts.orgmasterorganicchemistry.com |

| Cyclopentane | 6.2 | 26 | libretexts.org |

| Cyclobutanone | ~28.7 | ~120 | nih.govresearchgate.net |

| Parameter | Computed Value | Reference |

|---|---|---|

| Equilibrium Puckering Angle (θeq) | 29.59° | nih.gov |

| Ring Inversion Barrier | 482 cm⁻¹ | nih.gov |

Applications in Complex Chemical System Development

Function as a Building Block in Organic Synthesis

The inherent ring strain of the cyclobutane (B1203170) ring and the reactivity of the ketone group make 3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one a valuable starting material for constructing more complex molecular architectures. Its utility is primarily demonstrated in its role as a precursor to a variety of derivatives and as an intermediate in the synthesis of novel heterocyclic frameworks.

The carbonyl group of this compound serves as a versatile handle for a wide range of chemical transformations. Standard organic reactions can be employed to modify this functional group, leading to a diverse library of advanced cyclobutane derivatives. For instance, reduction of the ketone yields the corresponding cyclobutanol, a key intermediate for esters and ethers. The ketone can also undergo nucleophilic additions, such as the Grignard or Wittig reactions, to introduce new carbon-carbon bonds and further functionalize the cyclobutane core.

Moreover, the strained four-membered ring can participate in expansion reactions. The Baeyer-Villiger oxidation, for example, would convert the cyclobutanone (B123998) into a γ-butyrolactone, a common motif in natural products and pharmaceuticals. These transformations allow for the systematic modification of the core structure, enabling the fine-tuning of its physicochemical properties for various applications. The inherent reactivity of cyclobutane derivatives makes them useful starting materials in organic synthesis. researchgate.netresearchgate.net

Table 1: Potential Transformations of this compound

| Reaction Type | Reagent(s) | Product Class | Potential Utility |

|---|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Cyclobutanol | Intermediate for esters, ethers |

| Grignard Reaction | R-MgBr | Tertiary Alcohol | C-C bond formation, increased complexity |

| Wittig Reaction | Ph₃P=CHR | Alkene | Introduction of exocyclic double bond |

| Baeyer-Villiger Oxidation | m-CPBA | γ-Butyrolactone | Access to five-membered lactone scaffolds |

| Reductive Amination | R-NH₂, NaBH₃CN | Cyclobutylamine | Introduction of nitrogen functionality |

Beyond simple functional group interconversions, this compound is a strategic intermediate for the synthesis of novel and complex heterocyclic systems. The combination of the ketone and the pyridine (B92270) moiety within the same molecule allows for intramolecular cyclization strategies, while the ketone itself is a key component for building new rings with external reagents.

Research has shown that related compounds, such as 3-ethoxycyclobutanones, can undergo Lewis acid-catalyzed reactions with heterocyclic amines to readily form diverse pyridine-containing fused heterocycles at ambient temperatures. nih.gov By analogy, this compound could react with various binucleophiles, such as hydrazine, hydroxylamine, or ureas, to generate fused pyrazole, isoxazole, or pyrimidine rings, respectively. This approach provides a modular strategy for accessing complex, polycyclic scaffolds that are of significant interest in medicinal chemistry and materials science. ijpsonline.comresearchgate.netmdpi.com The synthesis of pyridine derivatives is a key area of research due to their wide range of applications. chim.itnuph.edu.uaijnrd.org

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reagent | Resulting Heterocyclic Core | Significance of Scaffold |

|---|---|---|

| Hydrazine (H₂NNH₂) | Fused Pyrazole | Prevalent in pharmaceuticals (e.g., celecoxib) |

| Hydroxylamine (H₂NOH) | Fused Isoxazole | Bioisostere for other heterocycles |

| Guanidine | Fused Pyrimidine | Core of nucleobases, numerous drugs |

| Thiourea | Fused Thiopyrimidine | Biologically active sulfur-containing heterocycles |

Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The pyridinylphenyl substituent of the molecule is a classic coordinating group in inorganic and materials chemistry. wikipedia.org The nitrogen atom of the pyridine ring acts as a Lewis base, readily coordinating to a wide variety of metal ions. This property allows this compound and its derivatives to function as ligands in the construction of coordination complexes and extended porous networks like metal-organic frameworks (MOFs). researchgate.netresearchgate.netchemrxiv.org

The incorporation of redox-active organic ligands into coordination polymers is a promising strategy for developing new electronic and energy storage materials. The pyridinylphenyl moiety is structurally related to ligands like tris(4-(pyridin-4-yl)phenyl)amine, which are known to form redox-active coordination polymers with various transition metals. researchgate.netresearchgate.net The extended π-conjugation across the pyridinylphenyl group can facilitate electron transfer processes when coordinated to a suitable metal center.

By using this compound as a ligand, it is possible to synthesize coordination polymers where the metal nodes (e.g., Co(II), Fe(II)) and/or the organic linker can undergo reversible oxidation and reduction. nih.govnih.gov The resulting materials could have applications in electrocatalysis, battery electrodes, or as components in electrochromic devices. figshare.com The synthesis of coordination polymers with specific functionalities is an active area of research. rsc.orgresearchgate.net

Table 3: Potential Metal Ions for Redox-Active Polymers

| Metal Ion | Potential Redox Couple | Resulting Polymer Properties |

|---|---|---|

| Cobalt (Co²⁺) | Co²⁺/Co³⁺ | Electrocatalytic, supercapacitor applications |

| Iron (Fe²⁺) | Fe²⁺/Fe³⁺ | Magnetic, charge-transfer materials |

| Ruthenium (Ru²⁺) | Ru²⁺/Ru³⁺ | Photoredox catalysis, sensing |

| Copper (Cu⁺/Cu²⁺) | Cu⁺/Cu²⁺ | Conductive materials, catalysis |

Luminescent metal-organic frameworks (LMOFs) are a class of materials with significant potential in chemical sensing, bio-imaging, and solid-state lighting. rsc.org The photoluminescence in these materials often arises from either the organic linker (ligand-centered), metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) phenomena. The pyridinylphenyl group is an excellent candidate for constructing LMOFs, as demonstrated by related ligands such as (E)-1,2-diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene, which forms highly luminescent frameworks. nih.govrsc.org

Coordination of this compound to d¹⁰ metal ions like Zn(II) or Cd(II) is a common strategy to produce robust LMOFs where the emission is primarily ligand-based. nih.gov The extended π-system of the pyridinylphenyl moiety can lead to strong fluorescence. The porosity of the resulting MOF could allow for the selective detection of small molecules or ions that quench or enhance the luminescence upon entering the framework, forming the basis of a chemical sensor. researchgate.net

Exploration as a Catalyst or in the Derivation of Catalytic Systems

The structure of this compound is well-suited for applications in catalysis, either directly as a ligand for homogeneous catalysts or as a building block for heterogeneous catalytic systems like MOFs. The pyridine nitrogen provides a strong coordination site for catalytically active metal centers.

By incorporating this molecule as a linker into a MOF, it is possible to create a solid-state catalyst with well-defined active sites. For example, an iron-based MOF constructed with this ligand could potentially mimic the catalytic activity of known Fe-MOFs in reactions such as alkyne hydroboration. rsc.org The porous nature of the MOF would allow for size- and shape-selective catalysis, and the solid form would facilitate catalyst recovery and reuse.

Alternatively, the molecule can be used to synthesize discrete organometallic complexes that function as homogeneous catalysts. The electronic properties of the metal center can be tuned by modifying the substituents on the phenyl or cyclobutane rings, allowing for the optimization of catalytic activity and selectivity for a specific organic transformation.

Future Research Directions

Development of Novel and Sustainable Synthetic Pathways

The efficient and environmentally benign synthesis of complex molecules is a cornerstone of modern chemistry. Future research should prioritize the development of novel synthetic routes to 3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one that are both high-yielding and sustainable.

Key Research Objectives:

Photochemical [2+2] Cycloadditions: Exploration of photochemical pathways, such as the [2+2] cycloaddition between a styrenic precursor (e.g., 4-(3-vinylphenyl)pyridine) and a ketene (B1206846) equivalent, could offer a direct and atom-economical route to the cyclobutanone (B123998) core. Investigating various photosensitizers and reaction conditions will be crucial for optimizing yields and minimizing side products.

Transition-Metal Catalyzed Cyclizations: The use of transition-metal catalysis, for instance, palladium- or rhodium-catalyzed intramolecular cyclization of a suitably functionalized linear precursor, could provide a versatile and stereocontrolled method for constructing the cyclobutane (B1203170) ring.

Flow Chemistry Approaches: Implementing continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reaction control, particularly for potentially energetic photochemical reactions.

A comparative analysis of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Photochemical [2+2] Cycloaddition | Atom economy, directness | Control of regioselectivity and stereoselectivity, potential for side reactions |

| Transition-Metal Catalysis | High stereocontrol, functional group tolerance | Catalyst cost and sensitivity, optimization of ligand and reaction conditions |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control | Initial setup cost, potential for clogging |

Exploration of Unprecedented Reactivity and Cascade Transformations

The strained four-membered ring of the cyclobutanone moiety is a latent source of reactivity. Future studies should focus on harnessing this ring strain to drive novel chemical transformations and develop complex molecular architectures through cascade reactions.

Potential Areas of Investigation:

Ring-Opening Reactions: Investigating the regioselective ring-opening of the cyclobutanone under acidic, basic, or transition-metal-catalyzed conditions could provide access to a variety of functionalized linear scaffolds that would be challenging to synthesize otherwise.

Rearrangement Reactions: The Baeyer-Villiger oxidation of the cyclobutanone would lead to the corresponding lactone, a valuable synthetic intermediate. Similarly, other rearrangement reactions, such as the Favorskii rearrangement, could be explored.

Cascade Reactions: Designing one-pot cascade reactions that involve initial manipulation of the ketone functionality followed by a strain-releasing transformation of the cyclobutane ring could enable the rapid construction of complex heterocyclic systems.

Integration into Advanced Functional Materials and Nanostructures

The presence of the pyridinylphenyl group, a common motif in materials science, suggests that this compound could serve as a valuable building block for advanced functional materials.

Future Research Applications:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine (B92270) nitrogen atom provides a coordination site for metal ions, enabling the self-assembly of coordination polymers and MOFs. The rigid cyclobutane spacer could influence the porosity and topology of these materials, with potential applications in gas storage, separation, and catalysis.

Liquid Crystals: The rigid and anisotropic shape of the molecule could impart liquid crystalline properties. Synthesis and characterization of derivatives could lead to new materials for display technologies.

Organic Light-Emitting Diodes (OLEDs): The conjugated pyridinylphenyl system is a potential chromophore. By modifying the core structure, it may be possible to develop new emissive materials for OLED applications.

Deeper Mechanistic Elucidation via Advanced Spectroscopic and Computational Methods

A thorough understanding of the electronic structure and reaction mechanisms is paramount for the rational design of new synthetic methods and applications. Advanced spectroscopic and computational techniques will be indispensable in this endeavor.

Methodologies to be Employed:

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can be used to monitor reaction progress, identify transient intermediates, and gain insights into reaction kinetics and mechanisms.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict spectroscopic properties, and understand the electronic structure of the molecule and its derivatives. ias.ac.inmdpi.com These computational studies can help in predicting reactivity and guiding experimental design. ias.ac.inmdpi.com

X-ray Crystallography: Obtaining single-crystal X-ray structures of the parent compound and its derivatives will provide definitive information on its three-dimensional structure and intermolecular interactions in the solid state.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block in synthesis, catalysis, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.